molecular formula C11H14ClNO4S B225873 5-Chloro-2-(4-morpholinylsulfonyl)phenyl methyl ether

5-Chloro-2-(4-morpholinylsulfonyl)phenyl methyl ether

Cat. No. B225873
M. Wt: 291.75 g/mol
InChI Key: BEDGOTJPBWPGDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(4-morpholinylsulfonyl)phenyl methyl ether, also known as CP-544326, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonylurea compounds and has been found to exhibit potent inhibitory activity against a variety of enzymes and receptors in the body.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-morpholinylsulfonyl)phenyl methyl ether is complex and involves the inhibition of multiple targets in the body. It has been found to inhibit the enzyme 11β-HSD1, which is involved in the conversion of inactive cortisone to active cortisol. Inhibition of this enzyme has been shown to reduce the levels of cortisol in the body, which may be beneficial in the treatment of diabetes and other metabolic disorders. This compound has also been found to inhibit the receptor tyrosine kinase c-Met, which is involved in cell proliferation, migration, and survival. Inhibition of this receptor has been implicated in the treatment of cancer. Finally, this compound has been found to inhibit the PKC isoform PKCθ, which is involved in the activation of T cells. Inhibition of this enzyme has been implicated in the treatment of autoimmune disorders.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent inhibitory activity against its targets in vitro and in vivo. Inhibition of the enzyme 11β-HSD1 has been shown to reduce the levels of cortisol in the body, which may be beneficial in the treatment of diabetes and other metabolic disorders. Inhibition of the receptor tyrosine kinase c-Met has been shown to reduce cell proliferation, migration, and survival, which may be beneficial in the treatment of cancer. Finally, inhibition of the PKC isoform PKCθ has been shown to reduce T cell activation, which may be beneficial in the treatment of autoimmune disorders.

Advantages and Limitations for Lab Experiments

5-Chloro-2-(4-morpholinylsulfonyl)phenyl methyl ether has several advantages and limitations for lab experiments. One advantage is that it exhibits potent inhibitory activity against multiple targets in the body, which makes it a promising candidate for the treatment of several diseases. Another advantage is that it can be synthesized relatively easily using standard organic chemistry techniques. One limitation is that it has not been extensively studied in clinical trials, so its safety and efficacy in humans are not well established. Another limitation is that it may exhibit off-target effects, which could limit its therapeutic potential in certain disease states.

Future Directions

There are several future directions for the study of 5-Chloro-2-(4-morpholinylsulfonyl)phenyl methyl ether. One direction is to conduct clinical trials to evaluate its safety and efficacy in humans. Another direction is to explore its potential therapeutic applications in other disease states, such as autoimmune disorders. Finally, future studies could focus on developing more potent and selective analogs of this compound that exhibit improved pharmacokinetic properties and reduced off-target effects.

Synthesis Methods

5-Chloro-2-(4-morpholinylsulfonyl)phenyl methyl ether can be synthesized by reacting 5-chloro-2-nitrobenzenesulfonamide with morpholine in the presence of a reducing agent such as iron powder. The resulting intermediate is then treated with methyl iodide to yield this compound. The synthesis of this compound has been reported in several research articles and is considered to be a relatively straightforward process.

Scientific Research Applications

5-Chloro-2-(4-morpholinylsulfonyl)phenyl methyl ether has been studied extensively for its potential therapeutic applications. It has been found to exhibit inhibitory activity against several enzymes and receptors, including the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), the receptor tyrosine kinase c-Met, and the protein kinase C (PKC) isoform PKCθ. Inhibition of these targets has been implicated in the treatment of several diseases, including diabetes, cancer, and autoimmune disorders.

properties

Molecular Formula

C11H14ClNO4S

Molecular Weight

291.75 g/mol

IUPAC Name

4-(4-chloro-2-methoxyphenyl)sulfonylmorpholine

InChI

InChI=1S/C11H14ClNO4S/c1-16-10-8-9(12)2-3-11(10)18(14,15)13-4-6-17-7-5-13/h2-3,8H,4-7H2,1H3

InChI Key

BEDGOTJPBWPGDK-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)Cl)S(=O)(=O)N2CCOCC2

Canonical SMILES

COC1=C(C=CC(=C1)Cl)S(=O)(=O)N2CCOCC2

Origin of Product

United States

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